(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride
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Description
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C22H32Cl2N4O3S and its molecular weight is 503.5 g/mol. The purity is usually 95.
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Mechanism of Action
Target of Action
VH032 amine HCl, also known as (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride, is a derivative of the von Hippel-Lindau (VHL) ligand . The primary target of this compound is the VHL E3 ubiquitin ligase , a key component in the ubiquitin-proteasome system .
Mode of Action
VH032 amine HCl is commonly used as a precursor to Proteolysis Targeting Chimeras (PROTACs) that hijack VHL as the E3 ubiquitin ligase component . This interaction leads to the ubiquitination and subsequent degradation of the protein of interest (POI) via the proteasomal machinery .
Biochemical Pathways
The biochemical pathway primarily affected by VH032 amine HCl involves the ubiquitin-proteasome system. The compound, as part of a PROTAC, recruits the E3 ligase to the POI, resulting in the ubiquitination and subsequent degradation of the POI . This mechanism allows for the selective degradation of specific proteins, which can be beneficial in the treatment of various diseases, including cancer and neurodegenerative disorders .
Pharmacokinetics
The compound’s role as a building block for the synthesis of vhl e3 ligase-based protacs suggests that its bioavailability and stability would be crucial for the efficacy of the resulting protacs .
Result of Action
The primary result of the action of VH032 amine HCl, when used in the creation of PROTACs, is the targeted degradation of specific proteins. By recruiting the E3 ligase to the POI, the compound enables the selective ubiquitination and degradation of the POI . This can lead to the modulation of cellular processes and potentially provide therapeutic benefits in the treatment of various diseases .
Action Environment
The action environment of VH032 amine HCl can influence its efficacy and stability. For instance, the expression levels of VHL E3 ligase can vary in different cells, which can impact the effectiveness of VHL ligand-based PROTACs . Furthermore, environmental factors such as pH can affect the stability of the compound, as indicated by the reported decomposition of thalidomide-based PROTACs in a mild PBS buffer .
Biochemical Analysis
Biochemical Properties
VH032 amine HCl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind to the VHL protein, a component of the E3 ubiquitin ligase complex . The nature of these interactions is primarily through the formation of a ternary complex with the protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI .
Cellular Effects
VH032 amine HCl has profound effects on various types of cells and cellular processes. It influences cell function by modulating the levels of specific proteins within the cell. By targeting these proteins for degradation, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of VH032 amine HCl involves the recruitment of the E3 ubiquitin ligase to the POI, resulting in ubiquitination and subsequent degradation of the POI via proteasomal machinery . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
The transport and distribution of VH032 amine HCl within cells and tissues involve its interaction with the VHL protein and the ubiquitin-proteasome system
Subcellular Localization
The subcellular localization of VH032 amine HCl is likely to be influenced by its interactions with the VHL protein and the ubiquitin-proteasome system
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S.2ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);2*1H/t16-,17+,19-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPMNNWFOJMCY-ZNZDOTFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137142-47-1 |
Source
|
Record name | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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